molecular formula C10H11NO2 B1348795 1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene CAS No. 103205-27-2

1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene

Cat. No. B1348795
M. Wt: 177.2 g/mol
InChI Key: UGRWKHJLICNPPQ-UHFFFAOYSA-N
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Description

“1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene” is a chemical compound that belongs to the aromatic group of compounds . It is also referred to as Phenyl-2-nitropropene or P2NP . The compound has a distinct smell and appears as a light-yellow crystalline solid .


Synthesis Analysis

In the pharmaceutical industry, P2NP is used to produce a racemic amphetamine mixture . The double bond is hydrogenated and the nitro group is reduced, thus 1-phenyl-2-nitropropene becomes 1-phenyl-2-aminopropane, which is another name for amphetamine .


Molecular Structure Analysis

The molecular structure of “1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene” is represented by the formula C9H9NO2 . The molecular weight of the compound is 163.18 g/mol .


Chemical Reactions Analysis

P2NP can be reduced to phenylacetone (P2P), the precursor in the synthesis of methamphetamine . One method involves reducing phenyl-2-nitropropene to phenyl-2-nitropropane using sodium borohydride, followed by hydrolysis of the nitro group with hydrogen peroxide and potassium carbonate to produce phenylacetone .


Physical And Chemical Properties Analysis

“1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene” is a light-yellow crystalline solid . It has a distinct smell and a molecular weight of 163.18 g/mol .

Scientific Research Applications

Antimicrobial Applications

1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene and related compounds have shown significant potential in antimicrobial applications. For instance, compounds with nitro, methyl, and other groups on the benzene ring, such as those studied by Liaras et al. (2011), displayed potent in vitro antimicrobial activity against various bacteria and fungi, often outperforming reference drugs (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).

Organic Synthesis and Structural Analysis

In the field of organic chemistry, derivatives of 1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene are used in various syntheses and structural analyses. For example, compounds with nitro groups have been used to study reaction mechanisms and crystal structures. An example is the work by Medjroubi et al. (2017), who analyzed the crystal structure of 2,6-Di­chloro-4-nitro­toluene, a compound similar in structure, to understand molecular interactions and conformations (Medjroubi, Boudjada, Hamdouni, Jeannin, & Meinnel, 2017).

Photochemical and Magnetic Studies

The compound and its analogs have been explored in studies involving photochemical reactions and magnetic interactions. Matsuda and Irie (2000) synthesized a diarylethene with nitronyl nitroxides, aiming to control intramolecular magnetic interaction by photoirradiation. This study highlights the potential use of such compounds in advanced material sciences (Matsuda & Irie, 2000).

Luminescence Sensing Properties

Compounds with structural similarities have been investigated for their luminescence sensing properties. Shi et al. (2020) synthesized metal complexes containing bis(thiabendazole) moieties, which demonstrated high selectivity and sensitivity as fluorescent chemosensors for substances like ethylene glycol and metal ions (Shi, Hao, Han, & Cui, 2020).

Safety And Hazards

Phenyl-2-nitropropene is labeled as harmful by the GHS, and is a known irritant . Thus, breathing fumes and direct skin and eye contact should be avoided .

properties

IUPAC Name

1-methyl-2-(2-nitroprop-1-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8-5-3-4-6-10(8)7-9(2)11(12)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRWKHJLICNPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340183
Record name 1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(2-nitroprop-1-enyl)benzene

CAS RN

103205-27-2
Record name 1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PY Ushakov, SL Ioffe, AY Sukhorukov - Organic & Biomolecular …, 2022 - pubs.rsc.org
In this work, the classical “isoxazoline route” toward aldols involving the [3 + 2]-cycloaddition of nitrile oxide to alkenes and hydrogenolysis of the oxime group was revisited. To avoid …
Number of citations: 3 pubs.rsc.org
P Ushakov, S Ioffe, A Sukhorukov - 2022 - chemrxiv.org
In this work, the «isoxazoline route» to aldols involving the [3+2]-cycloaddition of nitrile oxide to alkenes and hydrogenolysis of oxime group was revisited. To avoid regioselectivity …
Number of citations: 1 chemrxiv.org

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